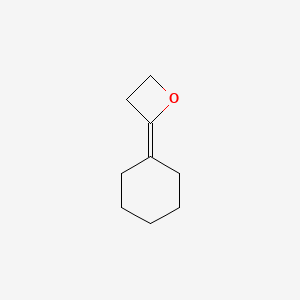

2-Cyclohexylideneoxetane

Description

Historical Context and Evolution of Oxetane (B1205548) Chemistry Research

The journey into oxetane chemistry began over a century ago, with early explorations into the synthesis of these four-membered cyclic ethers. A pivotal moment in this field was the discovery of the Paternò-Büchi reaction in 1909 by Emanuele Paternò and Giorgio Chieffi. researchgate.netwikipedia.org This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene provided a direct route to the oxetane ring. wikipedia.org However, it was not until the mid-20th century that George Büchi fully elucidated its synthetic utility, leading to a resurgence of interest in oxetane chemistry. wikipedia.org

Initially, research focused on the fundamental properties and reactivity of the parent oxetane and simple alkyl-substituted derivatives. The inherent ring strain of the oxetane ring, approximately 106 kJ/mol, makes it susceptible to ring-opening reactions, which was a primary area of early investigation. nih.gov Over the decades, the focus has shifted towards the synthesis of more complex and highly functionalized oxetanes. chemrxiv.org This evolution has been driven by the discovery of oxetane-containing natural products with significant biological activity and the recognition of the oxetane motif as a valuable component in medicinal chemistry. nih.govnih.gov Modern research continues to refine synthetic methodologies, including intramolecular cyclizations and ring expansions, to access a diverse array of oxetane derivatives. chemrxiv.org

Structural Characteristics of the Oxetane Ring System

The oxetane ring is a four-membered heterocycle consisting of three carbon atoms and one oxygen atom. nih.gov Its structure is characterized by significant angle strain, though it is less strained than the corresponding three-membered epoxide ring. Unlike the planar cyclobutane, the oxetane ring is nearly planar but can exhibit a slight puckering. nih.gov The presence of the oxygen atom influences the ring's geometry, leading to shorter C-O bond lengths compared to the C-C bonds.

The oxygen atom in the oxetane ring possesses lone pairs of electrons, making it a hydrogen bond acceptor. This polarity, combined with the ring's three-dimensional structure, imparts unique physicochemical properties to molecules containing this motif. researchgate.netnih.gov The substitution pattern on the oxetane ring can further influence its conformation and reactivity.

Below is a table summarizing the general properties of substituted oxetanes:

| Property | Description |

| Molecular Weight | Generally low, contributing to favorable drug-like properties. researchgate.net |

| Polarity | The oxygen atom imparts significant polarity. researchgate.net |

| Three-Dimensionality | The non-planar nature of the ring provides access to diverse chemical space. researchgate.net |

| Hydrogen Bonding | The oxygen atom acts as a hydrogen bond acceptor. nih.gov |

| Metabolic Stability | Can serve as a metabolically stable replacement for other functional groups like gem-dimethyl or carbonyl groups. nih.gov |

| Reactivity | Prone to ring-opening reactions under acidic conditions or with nucleophiles due to ring strain. nih.gov |

Position of 2-Cyclohexylideneoxetane within the Class of Substituted Oxetanes

This compound belongs to the class of exocyclic unsaturated oxetanes. This classification signifies that a double bond is attached to the oxetane ring, with one carbon of the double bond being a ring carbon and the other being external to the ring. Specifically, the "cyclohexylidene" group indicates a cyclohexane (B81311) ring attached to the C2 position of the oxetane via a double bond.

The synthesis of such a compound would likely involve a photochemical reaction, such as the Paternò-Büchi reaction, between cyclohexanone (B45756) and allene (B1206475). wikipedia.orgnih.govrsc.orgcambridgescholars.com In this proposed synthesis, the carbonyl group of cyclohexanone would react with one of the double bonds of allene upon photochemical excitation to form the four-membered oxetane ring with the exocyclic double bond.

The presence of the exocyclic double bond in conjugation with the oxetane ring introduces unique electronic and structural features compared to saturated oxetanes. This unsaturation can influence the reactivity of the molecule, potentially participating in further chemical transformations. Research into specifically substituted oxetanes like this compound contributes to the broader understanding of structure-activity relationships within this important class of heterocyclic compounds. While detailed research findings on this compound are not extensively documented in publicly available literature, its structure represents an interesting synthetic target for exploring the chemistry of exocyclic unsaturated oxetanes.

Structure

3D Structure

Properties

CAS No. |

89654-31-9 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

2-cyclohexylideneoxetane |

InChI |

InChI=1S/C9H14O/c1-2-4-8(5-3-1)9-6-7-10-9/h1-7H2 |

InChI Key |

YSJYKEWEGBYPEA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=C2CCO2)CC1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclohexylideneoxetane and Analogous Structures

Cyclization Strategies for Oxetane (B1205548) Ring Construction

The direct formation of the strained four-membered oxetane ring through cyclization presents a significant synthetic challenge. Kinetically, the formation of four-membered rings is often less favorable than the formation of three, five, or six-membered rings. acs.org Consequently, methods that facilitate this ring closure are of paramount importance. These strategies can be broadly categorized into those that form a carbon-oxygen bond and those that form a carbon-carbon bond in the key ring-closing step.

Carbon-Oxygen Bond Forming Cyclizations

The most prevalent method for constructing the oxetane ring involves the intramolecular formation of a carbon-oxygen bond, typically through a Williamson ether synthesis-type reaction. digitellinc.comnih.gov This approach relies on the cyclization of a precursor molecule containing a hydroxyl group and a suitable leaving group in a 1,3-relationship.

The general scheme for this approach involves the deprotonation of a γ-halo alcohol to form an alkoxide, which then undergoes an intramolecular SN2 reaction to displace the halide and form the oxetane ring. The success of this reaction is highly dependent on the substrate, as competing side reactions such as elimination can occur. digitellinc.com

A classic example of this strategy is the synthesis of various substituted oxetanes from 1,3-diols. The diol is first selectively converted to a halohydrin acetate, which is then treated with a base to effect cyclization. beilstein-journals.org For instance, 2-methyloxetane (B110119) can be synthesized from 1,3-butanediol (B41344) by reaction with acetyl chloride to form the corresponding chlorohydrin acetate, followed by treatment with a strong base. beilstein-journals.org

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 1,3-butanediol | 1. Acetyl chloride; 2. Hot alkali | 2-methyloxetane | - | beilstein-journals.org |

| 1,3-propanediol | 1. I2, PPh3, imidazole; 2. NaH | Oxetane | 82 | digitellinc.com |

| 2-methyl-1,3-propanediol | 1. I2, PPh3, imidazole; 2. NaH | 3-methyloxetane | 78 | digitellinc.com |

| (R)-3-chloro-1-phenylpropan-1-ol | KOH | (R)-2-phenyloxetane | 79-89 (ee) | acs.org |

Carbon-Carbon Bond Forming Cyclizations

While less common than C-O bond forming cyclizations, the formation of a carbon-carbon bond to construct the oxetane ring offers a powerful alternative, particularly for the synthesis of 2,2-disubstituted oxetanes. One notable example is the rhodium-catalyzed O-H insertion and C-C bond forming cyclization, which allows for the synthesis of a variety of functionalized 2,2-disubstituted oxetanes. rsc.org

A key strategy for the synthesis of 2-alkylideneoxetanes, including the target molecule 2-cyclohexylideneoxetane, is the Paternò-Büchi reaction. magtech.com.cnillinois.edu This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene (or allene) can directly afford the oxetane ring. magtech.com.cnillinois.edu For the synthesis of this compound, the photocycloaddition of cyclohexanone (B45756) with an appropriate allene (B1206475), such as 1,2-propadiene, would be a plausible route. The reaction proceeds through the photo-excited state of the carbonyl compound, which then adds to the allene to form a diradical intermediate that subsequently cyclizes to the oxetane. researchgate.net

| Carbonyl Compound | Alkene/Allene | Product | Conditions | Reference |

| Benzaldehyde | Furan | Exo-oxetane adduct | hν | wikipedia.org |

| Acetone | 1,1-Dimethylallene | 2-isopropylidene-4,4-dimethyloxetane | hν | researchgate.net |

| Cyclohexanone | 1,2-propadiene | 2-methylene-spiro[3.5]nonane | hν (proposed) | - |

Transformation-Based Synthetic Routes

In addition to direct cyclization, the oxetane ring can be constructed through the rearrangement or ring expansion of other cyclic precursors, most notably epoxides. These transformation-based routes offer alternative entries to the oxetane skeleton, often with high stereocontrol.

Epoxide Rearrangement and Ring Expansion Pathways

The ring expansion of epoxides to oxetanes is a thermodynamically favorable process due to the relief of ring strain. beilstein-journals.org This transformation can be mediated by various reagents, including ylides and catalytic systems.

A powerful method for the one-carbon ring expansion of epoxides to oxetanes is the reaction with a sulfur ylide, such as dimethyloxosulfonium methylide (the Corey-Chaykovsky reagent). organic-chemistry.orgadichemistry.com This reaction involves the nucleophilic attack of the ylide on the epoxide, followed by an intramolecular displacement of the sulfoxide (B87167) to form the four-membered ring. adichemistry.com This methodology has been successfully applied to the synthesis of a variety of substituted oxetanes from the corresponding epoxides. organic-chemistry.org For the synthesis of this compound, a potential precursor would be a vinyl-substituted epoxide derived from cyclohexene (B86901).

| Epoxide | Ylide | Product | Reference |

| Styrene oxide | Dimethylsulfonium methylide | 2-phenyloxetane | organic-chemistry.org |

| Cyclohexene oxide | Dimethylsulfonium methylide | Oxaspiro[3.5]nonane | organic-chemistry.org |

| 2-alkyloxiranes | Dimethylsulfoxonium methylide | 2-alkyloxetanes | acs.org |

The development of catalytic asymmetric methods for oxetane synthesis is a significant area of research. One approach involves the enantioselective epoxidation of an allylic alcohol, followed by a subsequent ring-closing event. For instance, the Sharpless asymmetric epoxidation can be used to generate a chiral epoxy alcohol, which can then be converted to the corresponding oxetane. caltech.edu

Furthermore, catalytic asymmetric ring expansion of epoxides has been achieved. Shibasaki and co-workers developed a one-pot enantioselective synthesis of 2,2-disubstituted oxetanes involving an asymmetric Corey-Chaykovsky epoxidation followed by ring expansion of the resulting chiral epoxides. acs.org This method provides access to enantioenriched oxetanes with high levels of enantiomeric excess. While a direct catalytic asymmetric synthesis of this compound has not been reported, these methodologies provide a clear framework for the development of such a process, likely starting from a chiral epoxide derived from cyclohexene.

| Precursor | Catalyst/Reagent | Product | Key Transformation | Reference |

| Allylic alcohol | Ti(Oi-Pr)4, DET | Chiral epoxy alcohol | Asymmetric epoxidation | caltech.edu |

| Methyl ketone | Chiral sulfide, Rh2(OAc)4 | Chiral epoxide | Asymmetric sulfur ylide addition | bristol.ac.uk |

| Racemic 2-phenyloxetane | Chiral bipyridyl Cu complex, t-butyl diazoacetate | trans- and cis-tetrahydrofuran-2-carboxylates | Asymmetric ring expansion | acs.org |

Stereoselective and Enantioselective Synthesis of Chiral Oxetanes

The construction of stereocenters within the oxetane ring presents a significant synthetic challenge. Modern synthetic chemistry has risen to this challenge through the development of sophisticated catalytic systems, including both small molecule catalysts and enzymes, which allow for high levels of stereocontrol.

Development of Chiral Catalysis for Oxetane Formation

A primary method for synthesizing oxetanes is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene. acs.orgrsc.org Achieving enantioselectivity in this reaction has been a long-standing goal in photochemistry. A significant breakthrough was recently reported in 2024 with the development of the first highly enantioselective catalytic Paternò-Büchi reaction. nih.govbeilstein-journals.org

This novel method employs a chiral iridium photocatalyst that operates through a "triplet rebound" mechanism. nih.govbeilstein-journals.orgnih.gov In this process, the interaction between the carbonyl compound and a Lewis or Brønsted acid catalyst can alter the electronic structure of the excited state, often leading to alternative products. The triplet rebound strategy circumvents this issue by allowing the excited-state carbonyl to react in its native, unbound state, thus enabling stereocontrol. nih.govbeilstein-journals.org This approach has been shown to achieve high enantioselectivities, with some examples reaching up to 98% ee. nih.gov

The development of such chiral catalysts opens up new possibilities for the asymmetric synthesis of a wide range of oxetanes. While the direct application to this compound has not yet been reported, the principles established with these iridium catalysts provide a strong foundation for future research in this area. The substrate scope of these reactions is continually being explored, and it is plausible that with appropriate catalyst and reaction condition optimization, this methodology could be extended to the synthesis of chiral spirocyclic oxetanes.

Biocatalytic Approaches to Enantioselective Oxetane Synthesis

Biocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions, high selectivity, and a reduced environmental impact. The application of enzymes to catalyze the formation of chiral oxetanes is a growing area of research, with significant recent discoveries.

A landmark discovery in the biocatalytic synthesis of oxetanes came from the elucidation of the biosynthetic pathway of Taxol, a potent anticancer drug containing a complex oxetane ring. nih.govnih.gov For decades, the exact mechanism of the oxetane ring formation remained elusive. Recent research in 2024 has identified a single, bifunctional cytochrome P450 enzyme, CYP725A4, from Taxus species that catalyzes two sequential epoxidation events to form the oxetane ring. nih.gov Another study identified a novel cytochrome P450 enzyme, TmCYP1, from Taxus×media cell cultures that also efficiently catalyzes the formation of the oxetane ring in tetracyclic taxoids. nih.gov

These findings represent a significant leap in our understanding of how nature constructs this strained heterocyclic system. The discovery of these "oxetane synthases" provides a blueprint for the development of new biocatalysts for oxetane formation. While these enzymes are specific to the Taxol biosynthesis, the principles of their catalytic action can guide future enzyme discovery and protein engineering efforts.

Protein engineering, including techniques like directed evolution and machine learning-assisted approaches, can be employed to alter the substrate specificity and enhance the catalytic efficiency of these or other enzymes. This could potentially lead to biocatalysts capable of synthesizing a broader range of chiral oxetanes, including non-natural structures like this compound, from simple precursors.

While the direct biocatalytic synthesis of simple chiral oxetanes on a preparative scale is still an emerging field, the use of biocatalysts for the synthesis of chiral precursors to oxetanes is more established. For instance, enantiomerically enriched 1,3-diols, which are key precursors for the synthesis of 2,4-disubstituted oxetanes via Williamson etherification, can be prepared using enzymatic methods.

Although specific data on the preparative-scale biocatalytic synthesis of this compound is not available, we can look at analogous biocatalytic reactions to understand the potential of this approach. For example, unspecific peroxygenases (UPOs) have been used for the preparative-scale oxygenation of various heterocyclic compounds with high yields and enantioselectivities.

Table 1: Examples of Preparative-Scale Biocatalytic Oxygenations with Unspecific Peroxygenase (UPO) from Agrocybe aegerita

| Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |

| 2,5-Lutidine | (5-Methylpyridin-2-yl)methanol | 70 | >99 |

| 2,6-Lutidine | (6-Methylpyridin-2-yl)methanol | 65 | >99 |

| Quinoxaline | Quinoxaline-N-oxide | 84 | N/A |

| Indole | 2-Oxindole | 60 | N/A |

Data adapted from a study on the preparative-scale biocatalytic oxygenation of N-heterocycles.

This table illustrates the potential of biocatalysts to perform selective oxidations on a gram scale, a key step that could be envisioned in a chemoenzymatic route to chiral oxetanes. The discovery and engineering of true "oxetane synthases" will undoubtedly pave the way for their application in preparative-scale syntheses in the future, offering a green and efficient alternative to traditional chemical methods.

Reactivity and Reaction Mechanisms of 2 Cyclohexylideneoxetane Derivatives

Ring-Opening Reactions of 2-Cyclohexylideneoxetane

The reactivity of oxetanes, including this compound, is largely driven by the relief of ring strain. researchgate.net Ring-opening reactions are a predominant transformation for this class of compounds and can proceed through various mechanisms, including nucleophilic, acid-catalyzed, and radical pathways. researchgate.netmagtech.com.cn

Nucleophilic ring-opening is a major class of reactions for oxetanes. magtech.com.cn These reactions involve the attack of a nucleophile on one of the carbon atoms of the oxetane (B1205548) ring, leading to the cleavage of a carbon-oxygen bond. The regioselectivity of these reactions is a key consideration and is influenced by both steric and electronic factors. magtech.com.cn

The ring-opening of oxetanes with strong nucleophiles typically proceeds through an SN2 (substitution nucleophilic bimolecular) mechanism. masterorganicchemistry.comyoutube.com This mechanism involves a concerted, single-step process where the nucleophile attacks a carbon atom at the same time as the carbon-oxygen bond breaks. youtube.com A key characteristic of the SN2 reaction is the "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the leaving group (the oxygen atom in the oxetane ring). masterorganicchemistry.comyoutube.com This backside attack results in an inversion of the stereochemical configuration at the carbon center being attacked. masterorganicchemistry.com

The rate of an SN2 reaction is dependent on the concentration of both the substrate (the oxetane) and the nucleophile, making it a second-order reaction. youtube.comyoutube.com The reaction rate is also sensitive to steric hindrance. Less sterically hindered carbon atoms are more accessible to the nucleophile, leading to a faster reaction. youtube.com For unsymmetrical oxetanes, strong nucleophiles will preferentially attack the less substituted carbon atom adjacent to the oxygen. magtech.com.cn

The regioselectivity of nucleophilic ring-opening of unsymmetrical oxetanes is a critical aspect, determining which of the two non-equivalent C-O bonds is cleaved. This selectivity is primarily governed by a balance of steric and electronic effects. magtech.com.cn

Under basic or neutral conditions with strong nucleophiles, the reaction is generally under steric control. The nucleophile will preferentially attack the less sterically hindered carbon atom of the oxetane ring. magtech.com.cn For a compound like this compound, this would be the C4 position.

In contrast, under acidic conditions, the reaction can become electronically controlled. magtech.com.cn The oxygen atom of the oxetane is first protonated, creating a more electrophilic system. khanacademy.orgyoutube.com This protonation can lead to a transition state with significant carbocationic character. libretexts.org In such cases, the nucleophile, which is often weaker, will attack the more substituted carbon atom that can better stabilize the partial positive charge. magtech.com.cnlibretexts.org

Stereoselectivity refers to the specific stereoisomer that is formed during a reaction. In the SN2 ring-opening of oxetanes, the backside attack of the nucleophile dictates the stereochemical outcome, leading to an inversion of configuration at the reaction center. masterorganicchemistry.com For cyclic systems, this can result in the formation of a specific diastereomer. For instance, the ring-opening of a cyclic epoxide, a related strained ether, results in a trans-diaxial product when the cyclohexane (B81311) ring is in a chair conformation, as this allows for the preferred trajectory of the incoming nucleophile and the departing leaving group. youtube.com

In the presence of an acid catalyst, the ring-opening of oxetanes is facilitated. magtech.com.cnnih.gov The reaction begins with the protonation of the oxetane oxygen atom, which makes the ring more susceptible to nucleophilic attack by activating the C-O bonds. khanacademy.orgyoutube.com The subsequent nucleophilic attack can proceed through a mechanism that has characteristics of both SN1 and SN2 pathways. libretexts.org

The regioselectivity of acid-catalyzed ring-opening depends on the substitution pattern of the oxetane. libretexts.org For oxetanes with primary and secondary carbons, the attack generally occurs at the less substituted position, similar to an SN2 reaction. libretexts.org However, if one of the carbons is tertiary, the attack will favor that position due to the increased stabilization of the partial positive charge in the transition state, a feature more characteristic of an SN1 reaction. libretexts.org The stereochemical outcome is often an inversion of configuration, consistent with an SN2-like backside attack on the protonated oxetane. libretexts.org

The ring-opening of oxetanes can be achieved with a variety of reagents and catalysts, leading to a diverse range of products.

Nucleophiles: A wide array of nucleophiles can be employed for the ring-opening of oxetanes, including carbon, nitrogen, and oxygen nucleophiles, as well as halides and hydrides. magtech.com.cn

Lewis Acids: Lewis acids can catalyze ring-opening reactions, often influencing the regioselectivity. magtech.com.cn For instance, certain metal-salen complexes have been developed as catalysts for the asymmetric ring-opening of epoxides, a related class of cyclic ethers, allowing for high enantioselectivity. nih.gov Similar strategies can be applied to oxetanes. Cationic aluminum salen catalysts have shown promise in controlling the regioselectivity of nucleophilic ring-opening of unbiased trans-epoxides with nitrogen nucleophiles. rsc.org

Organocuprates: Mixed organocyanocuprates have been used for the SN2' ring-opening of related oxabicyclic systems. The reaction conditions, such as temperature and solvent, can significantly influence the chemoselectivity and regioselectivity of the reaction. scholaris.ca

Cobalt Catalysis: A cobalt-based catalytic system has been developed for the radical ring-opening of oxetanes. This method involves the formation of an alkylated cobalt complex, which then generates a nucleophilic radical that can participate in further reactions. researchgate.net

Table 1: Regioselectivity of Oxetane Ring-Opening

| Conditions | Nucleophile | Controlling Factor | Site of Attack | Mechanism |

| Basic/Neutral | Strong | Steric | Less substituted carbon | SN2 |

| Acidic | Weak | Electronic | More substituted carbon | SN1-like |

Nucleophilic Ring Opening Mechanisms

Elimination Reactions on Substituted Cyclohexylideneoxetanes

Elimination reactions are fundamental for the synthesis of alkenes. On substituted cyclohexane rings, the mechanism and outcome of these reactions are heavily influenced by stereochemistry.

E2 Reaction Mechanisms and Stereochemical Considerations

The E2 (bimolecular elimination) reaction is a concerted, single-step process where a base removes a proton while a leaving group departs simultaneously. libretexts.org A strict stereochemical requirement for this reaction is that the proton being abstracted and the leaving group must be in an anti-periplanar arrangement. masterorganicchemistry.comkhanacademy.org

In a cyclohexane system, this anti-periplanar geometry translates to a diaxial arrangement of the hydrogen and the leaving group. libretexts.orglibretexts.org This has profound consequences for the reactivity of substituted cyclohexylideneoxetanes.

Conformational Requirement: For an E2 reaction to occur on the cyclohexane ring, the leaving group must occupy an axial position. khanacademy.org If the leaving group is on a substituent that strongly prefers an equatorial position (e.g., a bulky t-butyl group), the conformer with an axial leaving group will be present in a very low concentration, dramatically slowing down the reaction rate. libretexts.orglibretexts.org

Regioselectivity (Zaitsev vs. Hofmann): The Zaitsev rule predicts the formation of the more substituted (and generally more stable) alkene. However, in rigid cyclohexane systems, the E2 reaction is controlled by the availability of an anti-periplanar hydrogen, not just the stability of the resulting alkene. youtube.com If the only available anti-periplanar hydrogen leads to the formation of a less substituted alkene (Hofmann product), then that will be the exclusive product. youtube.com For example, in trans-1-chloro-2-methylcyclohexane, elimination yields 3-methylcyclohexene (B1581247) instead of the Zaitsev product, 1-methylcyclohexene, because only the hydrogen at C6 can achieve a diaxial arrangement with the axial chlorine in the reactive conformation. libretexts.org

Table 2: Stereochemical Control in E2 Reactions of a Hypothetical 2-Chloro-Substituted Cyclohexylideneoxetane

| Isomer of 2-Chlorocyclohexylideneoxetane | Most Stable Conformation (Leaving Group Position) | Reactive Conformation (Leaving Group Position) | Available Anti-Periplanar H's | Major E2 Product |

|---|---|---|---|---|

| cis-isomer | Axial Cl | Axial Cl | Axial H at C3 | 2-Cyclohexenylideneoxetane (Zaitsev product) |

| trans-isomer | Equatorial Cl | Axial Cl (less stable conformer) | Axial H at C6 | 6-Cyclohexenylideneoxetane (Hofmann-type product) |

This stereospecific nature makes the E2 reaction a powerful tool for controlling the position of double bonds in the synthesis of complex molecules based on the cyclohexylideneoxetane framework. youtube.com

Spectroscopic Characterization Methodologies for 2 Cyclohexylideneoxetane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides extensive information about the carbon-hydrogen framework of 2-Cyclohexylideneoxetane. By analyzing the chemical shifts, coupling constants, and correlations, a comprehensive picture of the molecular structure can be assembled.

Proton NMR (¹H NMR) spectroscopy is fundamental for identifying the different types of protons and their connectivity within the this compound molecule. The chemical shift of a proton is influenced by its local electronic environment, providing key insights into its position relative to functional groups and other structural features.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the oxetane (B1205548) ring and the cyclohexylidene moiety. The protons on the carbon adjacent to the oxygen atom in the oxetane ring (C4) are anticipated to appear at a characteristically downfield chemical shift, typically in the range of 4.0-5.0 ppm, due to the deshielding effect of the electronegative oxygen atom. The protons on C3 of the oxetane ring would likely resonate at a higher field compared to those at C4.

The vinylic proton of the cyclohexylidene group is expected to be in the range of 4.5-6.0 ppm. The allylic protons on the cyclohexyl ring, adjacent to the double bond, would appear in a distinct region, typically between 2.0 and 2.5 ppm. The remaining methylene (B1212753) protons of the cyclohexane (B81311) ring would produce a complex multiplet pattern in the upfield region of the spectrum, generally between 1.0 and 2.0 ppm.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Oxetane CH₂ (at C4) | 4.2 - 4.8 | Triplet |

| Oxetane CH₂ (at C3) | 2.5 - 3.0 | Multiplet |

| Cyclohexylidene CH (vinylic) | 5.0 - 5.5 | Triplet |

| Cyclohexylidene CH₂ (allylic) | 2.1 - 2.4 | Multiplet |

| Cyclohexylidene CH₂ | 1.5 - 1.9 | Multiplet |

This table presents predicted data based on known chemical shift ranges for similar structural motifs.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The quaternary carbon of the exocyclic double bond (C2 of the oxetane and C1 of the cyclohexylidene) is expected to have a chemical shift in the downfield region, characteristic of sp² hybridized carbons, likely between 140 and 160 ppm. The other sp² carbon of the double bond, bearing a hydrogen, will also appear in the alkene region, typically between 110 and 125 ppm. The carbon atom of the oxetane ring bonded to oxygen (C4) will be significantly deshielded, with an expected chemical shift in the range of 60-80 ppm. oregonstate.edu The other carbon of the oxetane ring (C3) will resonate at a higher field. The sp³ hybridized carbons of the cyclohexyl ring will appear in the upfield region of the spectrum, generally between 20 and 40 ppm. docbrown.info

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=C (quaternary) | 145 - 155 |

| C =C (vinylic) | 115 - 125 |

| C H₂-O (Oxetane C4) | 70 - 80 |

| C H₂ (Oxetane C3) | 30 - 40 |

| C H₂ (Cyclohexylidene, allylic) | 30 - 35 |

| C H₂ (Cyclohexylidene) | 25 - 30 |

| C H₂ (Cyclohexylidene) | 20 - 25 |

This table presents predicted data based on established ¹³C NMR chemical shift correlations. oregonstate.edulibretexts.org

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments are employed. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. emerypharma.com Cross-peaks in the COSY spectrum would confirm the connectivity between the vinylic proton and the allylic protons of the cyclohexylidene ring, as well as the couplings between the protons within the oxetane ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. youtube.com It allows for the direct assignment of each carbon atom that bears protons. For instance, the proton signal in the 4.2-4.8 ppm range would show a correlation to the carbon signal in the 70-80 ppm range, confirming the C4-H bond of the oxetane.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range couplings between protons and carbons, typically over two or three bonds. youtube.com This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, the protons on the allylic carbons of the cyclohexylidene ring would show correlations to the quaternary sp² carbon, confirming the attachment of the ring to the exocyclic double bond.

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance or for monitoring the progress of a reaction without the need for identical reference standards for each component. researchgate.netnih.gov In the context of this compound, ¹H qNMR could be utilized to accurately determine its purity after synthesis and purification. By integrating the signals corresponding to the analyte and a known amount of an internal standard, the absolute quantity of this compound can be calculated. nih.gov Furthermore, qNMR can be employed to monitor the formation of this compound during a chemical reaction by tracking the appearance of its characteristic signals and the disappearance of reactant signals over time. dtu.dk

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-O-C ether linkage of the oxetane ring and the C=C double bond of the cyclohexylidene group. The stretching vibration of the C=C bond is anticipated to appear in the region of 1650-1680 cm⁻¹. The C-O-C stretching vibrations of the oxetane ring typically give rise to strong absorptions in the fingerprint region, usually between 1000 and 1250 cm⁻¹. nih.gov

The C-H stretching vibrations of the sp² hybridized vinylic proton will appear at a higher frequency (typically >3000 cm⁻¹) compared to the C-H stretching vibrations of the sp³ hybridized carbons of the cyclohexane and oxetane rings (typically <3000 cm⁻¹). nih.gov The presence of these distinct bands in the IR spectrum provides strong evidence for the key functional groups within the this compound structure.

Predicted IR Absorption Bands for this compound:

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) |

| C-H Stretch (sp²) | Vinylic C-H | 3020 - 3080 |

| C-H Stretch (sp³) | Aliphatic C-H | 2850 - 2960 |

| C=C Stretch | Alkene | 1650 - 1680 |

| C-O-C Stretch | Ether (Oxetane) | 1000 - 1250 |

This table presents predicted data based on characteristic IR absorption frequencies for organic functional groups.

Conformational Analysis using IR Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique for investigating the conformational isomers of cyclic molecules like this compound. The vibrational frequencies of specific bonds and functional groups are sensitive to their local chemical environment, which changes with the molecule's conformation. By analyzing the IR spectrum, insights into the geometry of the oxetane and cyclohexane rings can be deduced.

Detailed Research Findings:

The conformational landscape of this compound is primarily determined by the puckering of the four-membered oxetane ring and the chair-boat interconversion of the cyclohexane ring. The substitution of a hydrogen atom on the oxetane ring with a bulky cyclohexylidene group is expected to influence the ring's puckering. acs.org Unsubstituted oxetane exhibits a characteristic low-frequency ring-puckering vibration. researchgate.netumanitoba.ca In this compound, the coupling of this mode with the vibrations of the cyclohexylidene group can provide detailed conformational information.

The IR spectrum will display characteristic absorption bands for the C-O-C ether linkage, the C=C exocyclic double bond, and the various C-H and C-C bonds within the cyclic structures. The precise positions of these bands can shift depending on the ring strain and the spatial arrangement of the atoms. For instance, the C=C stretching frequency can be sensitive to ring strain in the attached cyclohexane ring. Similarly, the C-O-C stretching vibrations of the oxetane ring are influenced by its puckering angle. umanitoba.ca

By comparing experimental spectra with theoretical calculations for different possible conformers (e.g., different puckerings of the oxetane ring or chair/twist-boat forms of the cyclohexane ring), the most stable conformation in a given phase (gas, liquid, or solid) can be identified. researchgate.net

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Comments |

|---|---|---|---|---|

| C-H Stretch | Aliphatic (CH₂) | 2850 - 2960 | Strong | Characteristic of the cyclohexane and oxetane rings. |

| C=C Stretch | Exocyclic Alkene | 1640 - 1680 | Medium | Position is sensitive to ring strain and substitution. |

| CH₂ Scissoring | Cyclohexane & Oxetane | 1440 - 1465 | Medium | Provides information on the cyclic backbone. |

| C-O-C Asymmetric Stretch | Oxetane Ring | 950 - 990 | Strong | A key indicator for the oxetane ether linkage. umanitoba.ca |

| Ring Puckering | Oxetane Ring | 50 - 150 | Weak | A low-frequency mode characteristic of four-membered rings, often studied by far-IR spectroscopy. researchgate.net |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Determination of Molecular Mass and Isotopic Patterns

For this compound, high-resolution mass spectrometry (HRMS) can determine its exact molecular mass, allowing for the unequivocal confirmation of its elemental formula, C₉H₁₄O.

Detailed Research Findings:

The calculated monoisotopic mass of this compound is 138.1045 g/mol . The mass spectrum will show a molecular ion peak (M⁺•) at this m/z value. Additionally, less intense peaks corresponding to naturally occurring isotopes will be present. The most significant of these is the M+1 peak, which arises primarily from the presence of the ¹³C isotope (natural abundance of ~1.1%). libretexts.org The relative intensity of the M+1 peak can be used to estimate the number of carbon atoms in the molecule. For a molecule with nine carbon atoms, the expected intensity of the M+1 peak is approximately 9.9% (9 x 1.1%) of the molecular ion peak's intensity. The M+2 peak, resulting mainly from the ¹⁸O isotope and the combination of two ¹³C isotopes, will be significantly smaller. Analyzing these isotopic patterns helps to confirm the elemental composition of the parent ion and its fragments. nih.gov

Interactive Data Table: Isotopic Composition of this compound

| Element | Isotope | Mass (amu) | Natural Abundance (%) |

|---|---|---|---|

| Carbon | ¹²C | 12.00000 | 98.93 |

| ¹³C | 13.00335 | 1.07 | |

| Hydrogen | ¹H | 1.00783 | 99.985 |

| ²H | 2.01410 | 0.015 | |

| Oxygen | ¹⁶O | 15.99491 | 99.76 |

| ¹⁷O | 16.99913 | 0.04 | |

| ¹⁸O | 17.99916 | 0.20 |

Fragmentation Pathway Analysis for Structural Insights

Electron Ionization (EI) mass spectrometry causes the molecular ion to fragment in predictable ways, yielding a unique fingerprint that provides valuable structural information. The fragmentation of this compound would be governed by the principles of cyclic ether and alkene fragmentation. wikipedia.org

Detailed Research Findings:

The fragmentation of cyclic ethers is often initiated by ionization at the oxygen atom, followed by cleavage of the adjacent C-C bond (α-cleavage) or the C-O bond (inductive cleavage) to relieve ring strain. nsf.govuga.eduscribd.com For this compound, this would lead to the opening of the four-membered ring. Subsequent fragmentation reactions can occur, leading to the formation of various smaller charged fragments.

Key fragmentation pathways could include:

α-Cleavage: Cleavage of the bond between the two carbons of the oxetane ring, initiated by the radical on the oxygen atom.

Ring-Opening followed by elimination: The opened ring can undergo rearrangements and eliminate neutral molecules like ethene (C₂H₄) or formaldehyde (B43269) (CH₂O).

Retro-Diels-Alder (RDA)-type reactions: Fragmentation of the cyclohexene (B86901) ring formed after rearrangement.

Allylic Cleavage: Cleavage of a bond beta to the exocyclic double bond, which can lead to a stable allylic cation. youtube.comyoutube.com

The analysis of these fragment ions allows for the reconstruction of the original molecular structure.

Interactive Data Table: Predicted Mass Fragments of this compound

| m/z | Proposed Fragment Structure/Formula | Plausible Formation Pathway |

|---|---|---|

| 138 | [C₉H₁₄O]⁺• | Molecular Ion (M⁺•) |

| 110 | [M - C₂H₄]⁺• | Loss of ethene from the oxetane ring after opening. |

| 95 | [C₇H₁₁]⁺ | Loss of the oxetane ring portion after initial cleavage. |

| 81 | [C₆H₉]⁺ | Fragmentation of the cyclohexane ring. |

| 67 | [C₅H₇]⁺ | Further fragmentation of the cyclohexane ring. |

| 57 | [C₃H₅O]⁺ | Fragment containing the intact oxetane ring after cleavage. nsf.gov |

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry, making them ideal for analyzing complex mixtures.

Detailed Research Findings:

Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility and thermal stability, this compound is an excellent candidate for GC-MS analysis. mtu.edu The compound would first be separated from other components in a mixture on a GC column based on its boiling point and polarity. mdpi.com The separated compound then enters the mass spectrometer for ionization, detection, and identification based on its mass spectrum and fragmentation pattern. nih.gov GC-MS provides both the retention time (a characteristic of the compound under specific GC conditions) and the mass spectrum, offering a high degree of confidence in identification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): As a relatively non-polar compound, LC-MS analysis of this compound presents some challenges, particularly with common reversed-phase systems and electrospray ionization (ESI), which is more efficient for polar and ionic species. nih.govutwente.nl However, analysis is feasible using specific approaches. Normal-phase LC with a non-polar mobile phase could be employed. researchgate.net Alternatively, Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) sources, which are better suited for non-polar compounds, could be used in conjunction with either normal-phase or reversed-phase LC. nih.gov These methods would ionize the analyte, allowing for its detection and quantification by the mass spectrometer. shimadzu.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

Analysis of Electronic Transitions and Conjugation Effects

The UV-Vis spectrum of this compound is dictated by the types of electronic transitions possible within its structure. The key chromophores are the C-C and C-H sigma (σ) bonds, the C=C pi (π) bond, and the non-bonding (n) lone-pair electrons on the oxygen atom.

Detailed Research Findings:

This compound lacks an extended conjugated system. The exocyclic double bond is isolated and not in conjugation with other π-systems. Therefore, the electronic transitions will require high energy (short wavelengths) and will likely occur in the far-UV region.

The expected electronic transitions are:

σ → σ transitions:* These are high-energy transitions involving electrons in single bonds (C-C, C-H). They typically occur at wavelengths below 150 nm and are generally outside the range of standard UV-Vis spectrophotometers. wikipedia.org

n → σ transitions:* An electron from one of the non-bonding lone pairs on the oxygen atom is promoted to an anti-bonding σ* orbital. For ethers, these transitions are also high in energy, often occurring below 200 nm. wikipedia.org

π → π transitions:* This transition involves the excitation of an electron from the π bonding orbital of the C=C double bond to the corresponding π* anti-bonding orbital. For isolated, non-conjugated alkenes, this transition typically occurs around 170-190 nm. libretexts.orglibretexts.org

Because all significant absorptions are predicted to be at short wavelengths (far-UV), standard UV-Vis spectroscopy (typically 200-800 nm) may not show strong, characteristic peaks for this compound. There would be no absorption in the visible region, and the compound would be colorless. The absence of absorption at longer wavelengths (>220 nm) would confirm the lack of conjugation in the molecule. researchgate.net

Interactive Data Table: Predicted Electronic Transitions for this compound

| Transition | Orbitals Involved | Associated Functional Group | Predicted λmax (nm) | Comments |

|---|---|---|---|---|

| σ → σ | σ (C-C, C-H) → σ | Alkane framework | < 150 | Very high energy, requires vacuum UV. libretexts.org |

| π → π | π (C=C) → π | Exocyclic Alkene | ~170 - 190 | Characteristic of an isolated double bond. libretexts.org |

| n → σ | n (Oxygen) → σ | Ether (Oxetane) | ~180 - 200 | High energy transition for saturated ethers. wikipedia.org |

Raman Spectroscopy

Raman spectroscopy is predicated on the inelastic scattering of monochromatic light, usually from a laser source. When photons interact with a molecule, the vast majority are scattered elastically (Rayleigh scattering), with no change in energy. However, a small fraction of the photons are scattered inelastically, resulting in a change in energy that corresponds to the vibrational energy levels of the molecule. This energy difference, known as the Raman shift, provides a fingerprint of the molecule's vibrational modes.

Raman spectroscopy is particularly valuable as a complementary technique to IR spectroscopy for elucidating molecular dynamics. While both techniques probe the vibrational energy levels of a molecule, they are governed by different selection rules. IR absorption occurs when there is a change in the dipole moment of the molecule during a vibration. In contrast, a Raman signal is produced when there is a change in the polarizability of the molecule.

This fundamental difference means that some vibrational modes may be active in Raman but not in IR, and vice versa. For molecules with a center of symmetry, there is a rule of mutual exclusion, which states that vibrations that are Raman active are IR inactive, and vice versa. Although this compound lacks a center of symmetry, the complementary nature of Raman and IR spectroscopy remains invaluable for a comprehensive vibrational analysis.

The Raman spectrum of this compound would be expected to exhibit characteristic peaks corresponding to the various functional groups and structural features within the molecule. These include the stretching and bending vibrations of the C-H bonds in the cyclohexane ring, the vibrations of the oxetane ring, and the distinctive C=C stretching of the exocyclic double bond.

Due to the absence of direct experimental Raman spectral data for this compound in the surveyed literature, a detailed quantitative analysis with specific peak assignments is not currently possible. However, based on the analysis of structurally similar compounds, such as methylenecyclohexane (B74748) and other cyclohexanone (B45756) derivatives, a qualitative prediction of the expected Raman active modes can be inferred.

For instance, the C=C stretching vibration of the exocyclic double bond is expected to produce a strong and characteristic Raman band, typically in the region of 1650-1680 cm⁻¹. The breathing modes of the cyclohexane and oxetane rings would also give rise to distinct signals in the fingerprint region of the spectrum.

To provide a more concrete understanding, the following table outlines the hypothetical Raman active vibrational modes for this compound, based on theoretical calculations and data from analogous compounds. It is important to note that these are predicted values and await experimental verification.

Interactive Data Table: Predicted Raman Vibrational Modes for this compound

| Predicted Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Intensity |

| ~2930 | C-H Asymmetric Stretching (Cyclohexane) | Strong |

| ~2860 | C-H Symmetric Stretching (Cyclohexane) | Strong |

| ~1670 | C=C Stretching (Exocyclic) | Strong |

| ~1450 | CH₂ Scissoring (Cyclohexane) | Medium |

| ~1250 | C-C Stretching (Ring) | Medium |

| ~1050 | Oxetane Ring Breathing | Medium-Weak |

| ~980 | C-O-C Symmetric Stretching (Oxetane) | Weak |

| ~890 | =CH₂ Wagging | Medium |

The detailed study of these Raman active modes can provide critical information about the conformational dynamics of the cyclohexane ring and the puckering of the oxetane ring. Furthermore, changes in the position and intensity of these peaks under different conditions, such as temperature or solvent, can offer insights into intermolecular interactions and dynamic processes.

Theoretical and Computational Investigations of 2 Cyclohexylideneoxetane

Quantum Chemical Calculations for Molecular Properties and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the molecular and electronic characteristics of 2-cyclohexylideneoxetane. These computational methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, from which a wide range of properties can be derived.

Density Functional Theory (DFT) has become a popular and effective method for studying medium-sized organic molecules due to its favorable balance of computational cost and accuracy. researchgate.net DFT methods are grounded in the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. By using approximations for the exchange-correlation functional, which accounts for quantum mechanical effects, DFT can accurately model molecular systems. mdpi.commdpi.com

Geometry optimization is a primary application of DFT, used to locate the minimum energy structures of a molecule, corresponding to its stable conformations. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles of its most stable forms.

Table 1: Relative Stabilities of 2-Alkylideneoxetane Isomers This table is based on general findings for 2-alkylideneoxacycloalkanes and illustrates the expected trends for this compound. Actual energy differences would require specific calculations.

| Isomer | Expected Relative Stability | Key Steric Interaction |

| Z-isomer | Generally more stable | Interaction between the cyclohexyl ring and the oxetane (B1205548) ring hydrogens. |

| E-isomer | Generally less stable | Potentially greater steric repulsion between the cyclohexyl ring and the oxetane ring methylene (B1212753) groups. |

This data is illustrative and based on trends discussed for the broader class of 2-alkylideneoxacycloalkanes. researchgate.net

DFT calculations are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra. nih.gov

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is a standard approach for calculating the nuclear magnetic shielding tensors, from which NMR chemical shifts for ¹H and ¹³C can be derived. nih.gov For this compound, these calculations would predict the chemical shifts for the distinct protons and carbons of the cyclohexyl and oxetane rings, helping to confirm the molecular structure. nih.gov

IR Frequencies: Theoretical vibrational (IR) frequencies can be computed by calculating the second derivatives of the energy with respect to the atomic coordinates. These calculations yield the frequencies and intensities of the fundamental vibrational modes. nih.gov For this compound, this would help assign specific absorption bands to molecular motions, such as the C=C exocyclic double bond stretch, C-O-C stretching of the oxetane ring, and various C-H bending and stretching modes.

While the general methodology is well-established, specific DFT-predicted spectroscopic data for this compound is not available in the surveyed literature.

DFT provides a detailed picture of the electronic structure, which is key to understanding a molecule's reactivity and properties. researchgate.netnih.gov

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy and spatial distribution of these frontier orbitals determine the molecule's behavior as an electron donor or acceptor. For this compound, the HOMO is expected to be localized around the electron-rich C=C double bond, while the LUMO would likely be a π* antibonding orbital associated with the same group.

Bonding Analysis: Techniques like Natural Bond Orbital (NBO) analysis can be used to study charge distribution, hybridization, and delocalization effects like hyperconjugation. nih.gov This would provide insight into the nature of the bonds within the strained oxetane ring and the exocyclic double bond. researchgate.net

Specific electronic structure analyses for this compound have not been detailed in the reviewed literature.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using empirical parameters. These methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3, etc.), and Coupled Cluster (CC) theory. nih.gov They are generally more computationally demanding than DFT but can offer higher accuracy, especially when electron correlation is critical. nih.gov High-accuracy calculations could be employed to obtain a benchmark equilibrium structure (rₑ) for this compound or to precisely calculate its reaction and activation energies. nih.gov However, specific high-accuracy ab initio studies on this compound are not present in the available scientific literature.

Electron correlation refers to the interaction and correlated motion of electrons within a molecule. polimi.itnih.gov Hartree-Fock theory, a foundational ab initio method, treats each electron as moving in an average field of all other electrons and thus neglects instantaneous electron-electron repulsion. nih.gov The energy difference between the exact non-relativistic energy and the Hartree-Fock energy is defined as the correlation energy.

Methods that include electron correlation, such as Møller-Plesset perturbation theory (MP2, MP4) and Configuration Interaction (CI), provide a more accurate description of molecular properties. byu.edu In molecules with strained rings or unusual bonding, like this compound, electron correlation effects can be significant for accurately predicting bond energies and geometries. byu.edu DFT methods inherently include a degree of electron correlation through the exchange-correlation functional. polimi.it A detailed investigation would compare the results from various levels of theory (HF, MP2, DFT, Coupled Cluster) to quantify the impact of electron correlation on the predicted properties of this compound. Such a specific investigation for this compound has not been reported in the surveyed literature.

Density Functional Theory (DFT) Applications

Computational Studies of Reaction Mechanisms

Computational chemistry has emerged as a powerful tool to elucidate the intricate mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone. In the context of strained heterocycles like this compound, computational studies are instrumental in understanding their reactivity, particularly in ring-opening and ring-expansion reactions.

The reactivity of the oxetane ring in this compound is largely governed by its ring strain, which is approximately 107 kJ/mol for the parent oxetane. wikipedia.org This inherent strain provides a thermodynamic driving force for ring-opening reactions. Computational methods, particularly Density Functional Theory (DFT), are employed to map the potential energy surface of these reactions, allowing for the localization of transition states and the determination of activation barriers.

Ring-opening of the oxetane moiety can be initiated by various reagents, including acids and nucleophiles. Under acidic conditions, the reaction proceeds via protonation of the oxygen atom, followed by nucleophilic attack on one of the α-carbon atoms. For an unsymmetrically substituted oxetane like this compound, the regioselectivity of the nucleophilic attack is a key aspect of the reaction mechanism.

Ring-expansion reactions of oxetanes, for instance, to form five-membered rings like tetrahydrofurans, have also been investigated computationally. These studies reveal that such transformations often require significant activation energy. rsc.org For this compound, a hypothetical ring-expansion could be envisioned, although the presence of the bulky cyclohexylidene group would likely influence the reaction pathway and energetics.

Computational studies allow for the precise calculation of the energies of reactants, products, intermediates, and, most importantly, transition states. This information is critical for predicting the feasibility and selectivity of a given reaction.

Table 1: Representative Calculated Activation Energies for Oxetane Reactions

| Reaction Type | Reactant | Reagent/Catalyst | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| Ring-Opening | 2-Phenyloxetane | TMSCN / MgO | DFT | Not specified | researchgate.net |

| Ring-Expansion | Epoxide to Oxetane | Dimethylsulfoxonium methylide | DFT/MP2 | 13-17 | rsc.org |

| Ring-Expansion | Oxetane to Oxolane | Dimethylsulfoxonium methylide | DFT/MP2 | ~25 | rsc.org |

This table presents representative data for oxetane systems to illustrate the types of information obtained from computational studies. Specific values for this compound would require dedicated computational investigation.

While static quantum chemical calculations provide valuable information about the thermodynamics and kinetics of a reaction, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations model the movement of atoms and molecules over time, providing insights into the kinetic and mechanistic aspects of chemical processes in a more realistic, solvated environment.

For a molecule like this compound, MD simulations can be used to study its conformational dynamics, the role of the solvent in a reaction, and the detailed pathway of a chemical transformation. By simulating the trajectory of the reacting species, it is possible to observe the formation and breaking of bonds in real-time, providing a deeper understanding of the reaction mechanism.

MD simulations are particularly useful for studying complex processes like polymerization, where the interactions between the growing polymer chain and monomer units are crucial. These simulations can help in understanding the kinetics of polymerization and the factors that control the molecular weight and structure of the resulting polymer.

Table 2: Insights from Molecular Dynamics Simulations

| Area of Investigation | Information Gained | Relevance to this compound |

| Reaction Dynamics | Visualization of bond formation/breaking, role of solvent molecules, identification of short-lived intermediates. | Understanding the detailed mechanism of ring-opening and the influence of the bulky cyclohexylidene group on the reaction pathway. |

| Kinetics | Calculation of reaction rates, determination of the influence of temperature and concentration on reaction speed. | Predicting the rate of polymerization and identifying optimal reaction conditions. |

| Conformational Analysis | Exploration of the conformational landscape of the molecule and the resulting polymer. | Predicting the flexibility and shape of poly(this compound) chains. |

Computational Polymer Science Applied to Oxetanes

Computational polymer science provides a powerful framework for understanding and predicting the properties of polymers derived from monomers like this compound. By modeling the polymerization process and the resulting polymer chains, it is possible to gain insights into the structure-property relationships of these materials.

The cationic ring-opening polymerization of oxetanes is a well-established method for the synthesis of polyethers. Computational studies, particularly using DFT, have been instrumental in elucidating the mechanism of this process. rsc.org The polymerization is typically initiated by an acid, which protonates the oxygen atom of the oxetane ring, activating it for nucleophilic attack by another monomer molecule.

The propagation step involves the sequential addition of monomer units to the growing polymer chain. Computational modeling can provide a detailed energetic profile of this process, including the activation energies for initiation, propagation, and termination steps. rsc.org For this compound, the bulky cyclohexylidene substituent is expected to have a significant impact on the polymerization kinetics and the stereochemistry of the resulting polymer.

Table 3: Illustrative Energetic Profile for Cationic Ring-Opening Polymerization of Oxetane

| Polymerization Step | Description | Calculated Energy Change (kcal/mol) |

| Initiation | Protonation of the oxetane ring | Exothermic |

| Propagation | Addition of a monomer unit to the growing chain | Low activation energy |

| Termination | Reaction that stops the growth of the polymer chain | Varies with terminating agent |

This table provides a general illustration of the energetic profile. The specific values for the polymerization of this compound would be influenced by the steric and electronic effects of the cyclohexylidene group.

The properties of a polymer are intimately linked to the conformation and architecture of its chains. Computational methods, including molecular mechanics and molecular dynamics simulations, can be used to predict these structural features. For poly(this compound), the bulky cyclohexylidene groups attached to the polymer backbone are expected to significantly restrict the rotational freedom of the C-O bonds, leading to a more rigid polymer chain compared to unsubstituted polyoxetane.

Computational models can predict various properties of the polymer, such as its glass transition temperature (Tg), crystallinity, and mechanical properties. These predictions are invaluable for the rational design of new polymers with tailored properties. For instance, the introduction of the bulky cyclohexylidene group is likely to result in an amorphous polymer with a higher glass transition temperature compared to linear polyoxetane.

Table 4: Predicted Influence of Substituents on Polyoxetane Properties

| Polymer | Substituent | Expected Crystallinity | Expected Glass Transition Temperature (Tg) |

| Polyoxetane | None | Crystalline | Low |

| Poly(3,3-dimethyloxetane) | Two methyl groups | Crystalline | Higher than polyoxetane |

| Poly(2-methyloxetane) | One methyl group | Amorphous | Higher than polyoxetane |

| Poly(this compound) | Cyclohexylidene group | Amorphous | Significantly higher than polyoxetane |

Advanced Research Directions and Future Perspectives for 2 Cyclohexylideneoxetane

Development of Sustainable and Green Synthetic Methodologies

The synthesis of complex molecules like 2-cyclohexylideneoxetane is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of less hazardous substances. youtube.comasdlib.org Future research will focus on developing synthetic routes that are not only efficient but also environmentally benign.

A primary goal is to improve atom economy, ensuring that a maximum proportion of the atoms from the reactants are incorporated into the final product. youtube.com This involves designing synthetic pathways that minimize the formation of byproducts. For instance, developing a one-step synthesis, perhaps inspired by methodologies that create other complex oxetanes from simple precursors, could represent a significant advance over multi-step sequences that generate substantial waste. nih.gov

The choice of solvents and catalysts is another critical aspect. Research will likely explore the use of greener solvents, such as water or bio-based solvents, to replace hazardous chlorinated solvents often used in organic synthesis. nankai.edu.cn Furthermore, the development of catalytic systems that can be easily recovered and reused will be a priority. This aligns with a broader shift in the chemical industry towards more sustainable practices, where metrics like the E-factor (environmental factor), which quantifies waste generation, are used to assess the greenness of a process. semanticscholar.org The application of such metrics will be crucial in evaluating and comparing new synthetic routes for this compound. semanticscholar.org

Exploration of Novel Catalytic Systems for Transformations

The reactivity of this compound is largely dictated by the strained oxetane (B1205548) ring and the exocyclic double bond. The exploration of novel catalytic systems is essential to selectively control its transformations, such as ring-opening, cycloadditions, or functionalization of the double bond.

Future research will likely investigate a range of catalytic approaches. This includes the design of tailored redox catalysts that could enable selective oxidation or dehydrogenation reactions, similar to those developed for alkane functionalization. researchgate.net For example, catalysts could be designed to facilitate the oxidative cleavage of the double bond or the dehydrogenation of the cyclohexane (B81311) ring. The design of such catalysts often involves considering the nano-, micro-, and macro-scale structure to optimize activity and selectivity. researchgate.net

Furthermore, biocatalysis presents a promising avenue. Enzymes, such as those from the cyclooxygenase (COX) family, are known to catalyze complex oxidative transformations with high specificity. nih.gov Engineering enzymes or screening for existing ones that can act on the this compound scaffold could open up pathways to novel, biologically relevant molecules. Similarly, developing catalysts like Ti-Beta zeolites, which are effective for epoxidation reactions with green oxidants like hydrogen peroxide, could be applied to selectively functionalize the double bond of this compound. nankai.edu.cn The rational design of such catalysts, considering the support material and the nature of the active sites, will be a key area of investigation. researchgate.net

Design of Functional Materials through Controlled Polymerization

The strained nature of the oxetane ring makes this compound a potential monomer for ring-opening polymerization, leading to the formation of functional polyethers. The presence of the cyclohexylidene group provides a unique opportunity for creating polymers with tailored properties.

Future research will focus on controlled polymerization techniques to precisely regulate the molecular weight, architecture, and dispersity of the resulting polymers. The pendant cyclohexylidene group in the polymer backbone can be further modified post-polymerization. This approach is analogous to the functionalization of polymers like poly(2-isopropenyl-2-oxazoline), which serves as a versatile platform for creating materials for biomedical applications, including drug delivery and tissue engineering. nih.gov

By chemically altering the cyclohexylidene moiety, researchers could introduce a variety of functional groups, leading to materials with specific thermal, mechanical, or optical properties. For example, functionalization could be used to attach bioactive molecules, create cross-linking points for hydrogel formation, or tune the polymer's solubility and biocompatibility. nih.gov This would transform this compound from a small molecule into a building block for advanced functional materials with potential applications in medicine, electronics, and materials science.

Integration of Machine Learning and AI in Chemical Synthesis and Discovery

The fields of chemical synthesis and discovery are being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). jetir.org These computational tools can accelerate the development of novel synthetic routes and the discovery of new applications for molecules like this compound.

Furthermore, AI can be employed in the discovery of new functionalities. By analyzing the structure of this compound, ML models could predict its potential biological activities or its suitability as a component in functional materials. This predictive power can significantly reduce the time and cost associated with traditional trial-and-error research. The use of machine learning to engineer enzymes for specific catalytic tasks is a prime example of how these techniques can lead to breakthroughs in synthetic chemistry. acs.org

Synergistic Application of Advanced Spectroscopic and Computational Techniques for Comprehensive Understanding

A deep understanding of the structure, reactivity, and reaction mechanisms of this compound is fundamental to unlocking its potential. The synergistic application of advanced spectroscopic methods and computational chemistry provides a powerful approach to gain this comprehensive insight.

Computational techniques, particularly Density Functional Theory (DFT), can be used to model reaction pathways, calculate the energies of transition states, and predict the regio- and stereoselectivity of reactions involving this compound. nih.gov Such studies can elucidate the mechanistic details of its synthesis and subsequent transformations, guiding experimental design. nih.gov For example, computational modeling can help to understand how different substituents on the molecule would affect its reactivity. nih.gov

These computational predictions can be validated and refined through the use of advanced spectroscopic techniques. Methods such as multinuclear solid-state nuclear magnetic resonance (SSNMR) and X-ray photoelectron spectroscopy (XPS) are invaluable for characterizing the structure of catalysts used in its synthesis. nankai.edu.cn In-situ spectroscopic monitoring can track the formation of intermediates and products during a reaction, providing crucial mechanistic data. The combination of mass spectrometry experiments with isotopic labeling, for instance, can help to unravel complex reaction pathways, as demonstrated in studies of other organic molecules. nih.gov This integrated approach, combining theoretical calculations with empirical spectroscopic data, will be essential for building a complete picture of the chemistry of this compound.

Q & A

Basic Research Questions

Q. What are the optimal laboratory conditions for synthesizing 2-Cyclohexylideneoxetane, and how can reaction efficiency be maximized?

- Methodological Answer : Synthesis typically involves acid-catalyzed cyclization or ring-closing metathesis. For acid catalysis, phosphoric acid (H₃PO₄) is commonly used under controlled dehydration conditions (60–80°C) to minimize side reactions like polymerization . Efficiency is maximized by maintaining an inert atmosphere (N₂/Ar) and employing thin-film distillation for product isolation. Reaction progress should be monitored via thin-layer chromatography (TLC) or gas chromatography (GC) .

Q. Which spectroscopic techniques are most effective in confirming the structural integrity of this compound post-synthesis?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include deshielded protons on the oxetane ring (δ 4.5–5.5 ppm) and cyclohexylidene protons (δ 5.8–6.2 ppm as a multiplet) .

- IR Spectroscopy : Stretching vibrations for the oxetane C-O-C bond (950–1050 cm⁻¹) and the cyclohexylidene C=C bond (1650–1680 cm⁻¹) confirm functional groups.

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 138 for C₉H₁₄O) validate the molecular formula .

Q. What are the critical storage parameters to prevent degradation of this compound in research settings?

- Methodological Answer : Store under inert gas (Ar) at –20°C in amber vials to avoid photodegradation. Moisture-sensitive samples require desiccants (e.g., molecular sieves). Stability tests under varying pH and temperature conditions are recommended to establish shelf-life limits .

Advanced Research Questions

Q. How can computational modeling elucidate the ring strain and reactivity patterns in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) quantify ring strain energy by comparing optimized geometries with strain-free analogs. Transition state analysis predicts regioselectivity in cycloaddition reactions (e.g., [4+3] with dienes). Solvent effects are modeled using the Polarizable Continuum Model (PCM) . Experimental validation via kinetic studies (e.g., Arrhenius plots) reconciles computational and empirical data .

Q. What methodologies address discrepancies in the reported catalytic activity of this compound in [4+3] cycloadditions?

- Methodological Answer :

- Standardized Reaction Conditions : Use a fixed catalyst (e.g., BF₃·Et₂O) and solvent (dry dichloromethane) to isolate variables.

- Byproduct Analysis : High-performance liquid chromatography–mass spectrometry (HPLC-MS) identifies oligomerization or isomerization byproducts.

- Kinetic Profiling : In-situ FTIR monitors reaction progress to detect intermediate species. Contradictory yields are resolved by replicating protocols from literature and comparing activation parameters (ΔH‡, ΔS‡) .

Q. How can isotopic labeling resolve mechanistic ambiguities in the acid-catalyzed ring-opening of this compound?

- Methodological Answer :

- Deuterium Labeling : Introduce ²H at the oxetane oxygen to track protonation sites via ²H NMR.

- ¹³C Isotope Tracing : Label the cyclohexylidene carbon to monitor bond cleavage pathways.

- Kinetic Isotope Effects (KIE) : Compare rates of labeled vs. unlabeled substrates to distinguish concerted vs. stepwise mechanisms. Data interpretation requires Gaussian-type quantum mechanical/molecular mechanical (QM/MM) simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.